N-(butan-2-yl)-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide
Description
N-(butan-2-yl)-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a triazoloquinazoline derivative featuring a sulfanyl acetamide side chain substituted with a butan-2-yl group.
Properties
IUPAC Name |
N-butan-2-yl-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-5-14(2)24-20(29)13-32-23-25-17-12-19(31-4)18(30-3)11-16(17)22-26-21(27-28(22)23)15-9-7-6-8-10-15/h6-12,14H,5,13H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMYTKXHMSPZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(butan-2-yl)-2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological activity based on available research findings, highlighting its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazoloquinazoline core known for various biological activities. The specific structural components include:
- Butan-2-yl group : Contributes to lipophilicity.
- Triazolo[1,5-c]quinazoline moiety : Associated with DNA intercalation and inhibition of topoisomerases.
- Sulfanyl acetamide linkage : May enhance binding interactions with biological targets.
Research indicates that compounds with similar structures exhibit various mechanisms of action:
- Topoisomerase Inhibition : Compounds in the triazoloquinazoline family have shown significant inhibition of topoisomerase II, which is crucial for DNA replication and repair. This inhibition can lead to increased cytotoxicity in cancer cells .
- Intercalation with DNA : The planar structure of the triazoloquinazoline allows for intercalation into DNA, disrupting replication and transcription processes .
- Enzyme Inhibition : Some derivatives exhibit inhibitory activity against enzymes such as α-amylase and α-glucosidase, suggesting potential applications in diabetes management .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety and efficacy of new compounds. The following table summarizes the cytotoxic effects observed in vitro:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 16 | HepG2 | 6.29 | Topoisomerase II inhibition |
| 16 | HCT-116 | 2.44 | DNA intercalation |
| 17 | HepG2 | 7.00 | Topoisomerase II inhibition |
| 18 | HCT-116 | 9.43 | DNA intercalation |
The data indicates that the compound exhibits varying degrees of cytotoxicity across different cell lines, with HCT-116 being particularly sensitive to these derivatives .
Case Studies
Case Study 1: Anticancer Activity
In a study exploring the anticancer potential of triazoloquinazolines, this compound demonstrated significant cytotoxic effects against HepG2 and HCT-116 cell lines. The compound's ability to inhibit topoisomerase II was identified as a primary mechanism contributing to its anticancer activity.
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibitory properties of related compounds found that derivatives similar to this compound exhibited strong α-amylase inhibitory activity (IC50 = 1.1 μmol/g), suggesting potential therapeutic applications in managing hyperglycemia .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
*Estimated based on structural similarity to BB05442.
Pharmacological and Functional Insights
- [(3)H]MRE 3008F20: Exhibits high selectivity for human A3 adenosine receptors (1,294-fold over A1), with entropy-driven binding typical of antagonists. This contrasts with the triazoloquinazoline core of the target compound, which may target different receptors or exhibit distinct binding kinetics .
- Compound : Fragmentation patterns (e.g., m/z 231, 158) indicate stability under analytical conditions, suggesting that the triazoloquinazoline core is resistant to degradation. This property may extend to the target compound .
Substituent Effects on Bioactivity
- Butan-2-yl vs. Furan-Methyl : The butan-2-yl group in the target compound likely enhances lipophilicity (calculated logP ~3.5) compared to BB05442’s furan-methyl substituent (logP ~2.8). This could improve blood-brain barrier penetration but reduce aqueous solubility .
- Triazoloquinazoline vs. Pyrazolo-Triazolo-Pyrimidine Cores: The quinazoline core in the target compound may confer distinct electronic properties compared to MRE 3008F20’s pyrimidine core, influencing receptor binding selectivity. For example, MRE 3008F20’s pyrimidine ring may facilitate stronger π-π stacking with adenosine receptors .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
- Methodological Answer : The synthesis of triazoloquinazoline derivatives typically involves cyclocondensation reactions. For example, substituted quinazolinones can be reacted with thiourea derivatives under reflux in ethanol or acetonitrile to form the triazole ring. Evidence from analogous compounds (e.g., 5-cyclopentyl derivatives) shows that yields (~39–45%) can be improved by optimizing solvent polarity (e.g., switching from ethanol to DMF) and using catalytic amounts of acetic acid . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the pure product .
Q. Which spectroscopic and analytical techniques are most effective for structural characterization?
- Methodological Answer :
- 1H NMR : Key for confirming substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- LC-MS : Validates molecular weight (e.g., m/z ~500–550 for similar compounds) and detects impurities .
- Elemental Analysis : Used to verify calculated vs. experimental C/H/N ratios (e.g., deviations <0.3% indicate purity) .
- IR Spectroscopy : Confirms functional groups like sulfanyl (C-S stretch ~600–700 cm⁻¹) and acetamide (N-H bend ~1550 cm⁻¹) .
Q. What are the recommended strategies for initial pharmacological screening?
- Methodological Answer : Begin with in vitro assays targeting receptors or enzymes structurally related to triazoloquinazolines (e.g., adenosine A3 receptors, GABA-A modulators). Use competitive binding assays (radioligand displacement) or enzymatic inhibition studies (e.g., kinase assays) at concentrations ranging from 1 nM to 10 µM. Positive controls (e.g., MRS-1220 for adenosine receptors) and dose-response curves are essential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Variation of Substituents : Modify the phenyl (e.g., electron-withdrawing groups like -CF3 at position 2) or methoxy groups (position 8/9) to assess impacts on receptor binding .
- Docking Simulations : Use homology models (e.g., A3 adenosine receptor) to predict binding poses. Software like AutoDock Vina can evaluate interactions (e.g., hydrogen bonding with Thr94, hydrophobic contacts with Phe168) .
- Biological Testing : Compare IC50 values across derivatives in functional assays (e.g., cAMP inhibition for GPCR targets) .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., CHO-K1 for adenosine receptors) and buffer conditions (e.g., Mg²⁺ concentration).
- Metabolic Stability Tests : Use liver microsomes to rule out differential metabolite formation affecting activity .
- Orthogonal Assays : Validate receptor binding data with functional assays (e.g., calcium flux vs. cAMP measurement) .
Q. What in vivo models are suitable for evaluating therapeutic potential, and how should dosing be optimized?
- Methodological Answer :
- Anticonvulsant Models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents. Dose ranges (10–100 mg/kg, i.p.) should be tested with pharmacokinetic profiling (T½, Cmax) .
- Neuropathic Pain Models : Chronic constriction injury (CCI) in rats with von Frey filament testing. Co-administer CYP450 inhibitors (e.g., ketoconazole) if hepatic clearance is high .
Q. How can molecular docking guide the identification of novel targets for this compound?
- Methodological Answer :
- Template Selection : Use crystallographic structures (e.g., PDB ID: 4U1H for A2A adenosine receptor) for homology modeling of related targets .
- Pose Clustering : Analyze top docking poses (RMSD <2.0 Å) for conserved interactions (e.g., π-π stacking with Phe residues).
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities and prioritize targets for experimental validation .
Data Contradiction Analysis
Q. Discrepancies in reported solubility profiles: How to resolve?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, PEG-400, and cyclodextrin-based vehicles. Use HPLC to quantify solubility limits (e.g., >10 mM in DMSO for cellular assays) .
- Salt Formation : Explore hydrochloride or mesylate salts to improve aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
